An In-depth Technical Guide to the Chemical Structure Analysis of (2S,4R)-Fosinopril Sodium Salt
An In-depth Technical Guide to the Chemical Structure Analysis of (2S,4R)-Fosinopril Sodium Salt
Introduction
(2S,4R)-Fosinopril sodium salt is a crucial therapeutic agent classified as an angiotensin-converting enzyme (ACE) inhibitor, widely prescribed for the management of hypertension and heart failure. Its efficacy is intrinsically linked to its unique and specific three-dimensional chemical architecture. This guide provides a comprehensive technical analysis of the Fosinopril sodium salt structure, delving into its stereochemical nuances, the functional groups dictating its pharmacological activity, and the advanced analytical methodologies employed for its characterization. The content herein is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this significant pharmaceutical compound.
PART 1: Deconstructing the Molecular Architecture
The therapeutic success of Fosinopril is not merely a consequence of its elemental composition but is critically dependent on the precise spatial arrangement of its atoms. A thorough analysis of its structure reveals a sophisticated design optimized for potent and selective ACE inhibition.
Core Chemical Identity
To establish a foundational understanding, we begin with the fundamental identifiers of the molecule:
| Identifier | Value |
| IUPAC Name | sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
| CAS Number | 88889-14-9 |
| Molecular Formula | C₃₀H₄₅NNaO₇P |
| Molecular Weight | 585.6 g/mol |
Fosinopril is administered as a prodrug, Fosinopril sodium, which is metabolized in the body to its active form, Fosinoprilat. This biotransformation is a key aspect of its pharmacokinetic profile.
The Critical Role of Stereochemistry: The (2S,4R) Configuration
Fosinopril possesses two chiral centers within its pyrrolidine ring, leading to the possibility of four stereoisomers. However, only the (2S,4R) diastereomer exhibits the desired therapeutic activity.
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At the C2 position: The carboxylate group is in the S-configuration.
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At the C4 position: The cyclohexyl group is in the R-configuration.
This specific stereochemical arrangement is paramount for the molecule's ability to fit precisely into the active site of the angiotensin-converting enzyme, much like a key fits into a lock. Any deviation from this configuration results in a significant loss of inhibitory potency.
Functional Group Analysis and their Mechanistic Contributions
The pharmacological effect of Fosinopril is a direct result of the interplay between its various functional groups, each serving a distinct purpose in the mechanism of ACE inhibition.
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Phosphinate Group (-P(O)(O⁻)-): This is the cornerstone of Fosinopril's inhibitory action. The phosphinate moiety acts as a transition-state analog, mimicking the tetrahedral intermediate of peptide hydrolysis. It binds with high affinity to the zinc (Zn²⁺) ion located in the active site of ACE, effectively blocking its catalytic activity.
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Ester Linkage: Fosinopril's prodrug nature is conferred by the ester group. This group masks the highly polar phosphinate and carboxylate groups, enhancing the drug's lipophilicity and oral bioavailability. In the body, plasma esterases hydrolyze this ester, releasing the active diacid, Fosinoprilat.
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Pyrrolidine Ring: This heterocyclic scaffold provides the rigid framework necessary to orient the key binding groups—the phosphinate and carboxylate—in the optimal geometry for interaction with the ACE active site. The (2S,4R) substitution pattern on this ring is what ensures this precise orientation.
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Cyclohexyl and Phenylbutyl Side Chains: These non-polar, lipophilic side chains contribute to the overall binding affinity of the molecule. They are believed to interact with hydrophobic pockets within the enzyme's active site, further stabilizing the drug-enzyme complex.
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Sodium Salt: The formulation of Fosinopril as a sodium salt significantly improves its aqueous solubility and stability, which is crucial for pharmaceutical formulation and administration.
PART 2: Analytical Methodologies for Structural Verification and Quality Control
Ensuring the structural integrity and stereochemical purity of (2S,4R)-Fosinopril sodium salt is a critical aspect of pharmaceutical manufacturing and quality control. A multi-pronged analytical approach is employed to achieve this.
Spectroscopic Elucidation
A suite of spectroscopic techniques is utilized to confirm the molecular structure of Fosinopril.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the de novo structural elucidation and verification of organic molecules.
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¹H NMR: Provides detailed information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers.
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¹³C NMR: Reveals the number of unique carbon atoms and their hybridization states, confirming the carbon framework.
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³¹P NMR: This is particularly diagnostic for Fosinopril, as it directly probes the phosphorus atom of the critical phosphinate group, providing information about its chemical environment and oxidation state.
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2D NMR (COSY, HSQC, HMBC): These advanced techniques are indispensable for unambiguously assigning all proton and carbon signals and for piecing together the molecule's connectivity.
2.1.2. Mass Spectrometry (MS)
MS provides highly accurate information about the molecular weight and elemental composition of the molecule.
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High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the molecular mass of Fosinopril with sub-ppm accuracy, confirming its elemental formula.
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Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments generate a characteristic fragmentation pattern that can be used to confirm the sequence of functional groups and the overall structure.
2.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |
| C=O (Ester) | ~1740-1760 |
| C=O (Amide) | ~1650-1680 |
| P=O (Phosphinate) | ~1200-1250 |
| Aromatic C-H | ~3000-3100 |
| Aliphatic C-H | ~2850-2960 |
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity Assessment
The confirmation of the (2S,4R) stereochemistry and the quantification of any stereoisomeric impurities is of utmost importance. Chiral HPLC is the gold standard for this analysis.
Methodology
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Column Selection: A chiral stationary phase (CSP) capable of resolving the stereoisomers of Fosinopril is selected. Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose, are often effective.
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Mobile Phase Optimization: A systematic approach is taken to optimize the mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.
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Standard and Sample Preparation:
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A primary reference standard of (2S,4R)-Fosinopril sodium salt is accurately weighed and dissolved in a suitable solvent to prepare a stock solution.
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The test sample is prepared in the same manner and at a similar concentration.
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Chromatographic Analysis:
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The HPLC system is equilibrated with the optimized mobile phase until a stable baseline is achieved.
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Equal volumes of the standard and sample solutions are injected onto the column.
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The chromatogram is recorded, and the retention times of the peaks are noted.
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Data Interpretation:
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The peak corresponding to the (2S,4R) diastereomer is identified by comparing the retention time with that of the reference standard.
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The area of each peak is integrated, and the percentage of each stereoisomer is calculated. The stereoisomeric purity is then determined.
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Caption: Workflow for Chiral HPLC Analysis of Fosinopril.
PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The structural features of Fosinopril are not arbitrary; they are the result of rational drug design aimed at maximizing potency and selectivity for the angiotensin-converting enzyme.
Caption: Key Interactions in the Fosinopril-ACE Complex.
The phosphinate group's interaction with the catalytic zinc ion is the most critical binding event. The (2S,4R)-pyrrolidine scaffold acts as a rigid template, precisely positioning the phosphinate and the terminal carboxylate group to mimic the binding of the natural substrate, angiotensin I. The cyclohexyl and phenylbutyl side chains then engage with hydrophobic sub-pockets in the enzyme, further enhancing the binding affinity and contributing to the drug's overall potency.
Conclusion
The chemical structure of (2S,4R)-Fosinopril sodium salt is a sophisticated example of modern medicinal chemistry, where stereochemical precision and functional group optimization converge to create a highly effective therapeutic agent. A deep understanding of its molecular architecture, facilitated by advanced analytical techniques such as NMR, mass spectrometry, and chiral chromatography, is fundamental to ensuring its quality, safety, and efficacy. The methodologies and insights presented in this guide provide a robust framework for the comprehensive analysis of Fosinopril and serve as a valuable resource for professionals in the field of pharmaceutical sciences.
References
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PubChem. (n.d.). Fosinopril sodium. National Center for Biotechnology Information. Retrieved from [Link]
